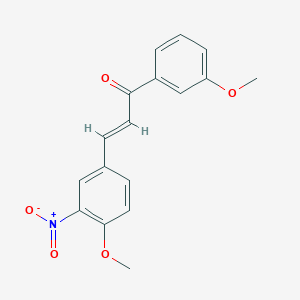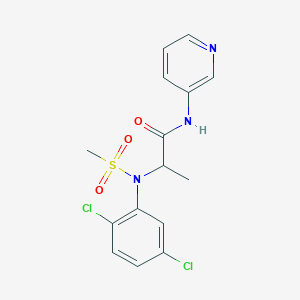![molecular formula C19H22N2O3 B5329030 N-[5-methoxy-2-(4-morpholinyl)phenyl]-4-methylbenzamide](/img/structure/B5329030.png)
N-[5-methoxy-2-(4-morpholinyl)phenyl]-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-methoxy-2-(4-morpholinyl)phenyl]-4-methylbenzamide, also known as MMPP, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MMPP belongs to the class of benzamides and is known for its ability to modulate the activity of certain receptors in the brain.
科学的研究の応用
N-[5-methoxy-2-(4-morpholinyl)phenyl]-4-methylbenzamide has been studied extensively for its potential applications in the field of medicine. One of the primary research areas is the treatment of neurological disorders such as Parkinson's disease. This compound has been shown to modulate the activity of dopamine receptors in the brain, which are involved in the regulation of movement and mood. This makes this compound a potential candidate for the development of new drugs for the treatment of Parkinson's disease.
Another area of research is the use of this compound as a tool for studying the activity of certain receptors in the brain. This compound has been used to study the activity of the sigma-1 receptor, which is involved in the regulation of mood, anxiety, and pain. This compound has also been used to study the activity of the dopamine transporter, which is involved in the regulation of dopamine levels in the brain.
作用機序
N-[5-methoxy-2-(4-morpholinyl)phenyl]-4-methylbenzamide modulates the activity of certain receptors in the brain by binding to them and either activating or inhibiting their activity. For example, this compound has been shown to activate the sigma-1 receptor, which leads to the release of certain neurotransmitters in the brain. This compound has also been shown to inhibit the activity of the dopamine transporter, which leads to an increase in dopamine levels in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the receptor that it modulates. For example, the activation of the sigma-1 receptor by this compound leads to the release of neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood and anxiety. The inhibition of the dopamine transporter by this compound leads to an increase in dopamine levels in the brain, which can improve motor function in individuals with Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of N-[5-methoxy-2-(4-morpholinyl)phenyl]-4-methylbenzamide for lab experiments is its ability to modulate the activity of specific receptors in the brain. This allows researchers to study the effects of receptor activation or inhibition on various physiological processes. However, one limitation of this compound is its potential toxicity at high doses. Therefore, researchers must be careful when designing experiments using this compound to ensure that the doses used are safe and do not cause harm to the subjects.
将来の方向性
There are several future directions for research on N-[5-methoxy-2-(4-morpholinyl)phenyl]-4-methylbenzamide. One direction is the development of new drugs for the treatment of Parkinson's disease based on the structure of this compound. Another direction is the use of this compound as a tool for studying the activity of other receptors in the brain. Additionally, researchers could explore the potential of this compound for the treatment of other neurological disorders such as depression and anxiety.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been studied extensively for its ability to modulate the activity of certain receptors in the brain and has potential applications in the treatment of Parkinson's disease and other neurological disorders. This compound has advantages and limitations for lab experiments, and there are several future directions for research on this compound.
合成法
The synthesis of N-[5-methoxy-2-(4-morpholinyl)phenyl]-4-methylbenzamide involves several steps, including the reaction of 5-methoxy-2-(4-morpholinyl)aniline with 4-methylbenzoyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain this compound in high purity. This method has been optimized to produce this compound in large quantities for research purposes.
特性
IUPAC Name |
N-(5-methoxy-2-morpholin-4-ylphenyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-14-3-5-15(6-4-14)19(22)20-17-13-16(23-2)7-8-18(17)21-9-11-24-12-10-21/h3-8,13H,9-12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAOUSZNFPSANFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)OC)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-fluorophenyl)sulfonyl]-4-(2-phenylethyl)piperazine](/img/structure/B5328955.png)
![2-(4-chloro-2-fluorophenyl)-N-[4-(4-pyridinylmethyl)phenyl]acetamide](/img/structure/B5328965.png)
![1-(4-bromophenyl)-5-[4-(dimethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5328970.png)
![4-(3-fluoro-4-methoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5328977.png)

![methyl 4-({[(3-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5328990.png)
![4-{[2-(3,4-dimethoxyphenyl)ethyl][1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5328999.png)

![4-(4-bromobenzoyl)-5-(2,3-dimethoxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5329022.png)
![ethyl 2-[4-(allyloxy)-3,5-diiodobenzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5329037.png)
![4-methoxy-3-[methyl(methylsulfonyl)amino]-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B5329039.png)

![butyl 4-(5-{[1-(4-ethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoate](/img/structure/B5329052.png)
![5-amino-3-{1-cyano-2-[5-(2,4-dichlorophenyl)-2-furyl]vinyl}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5329055.png)